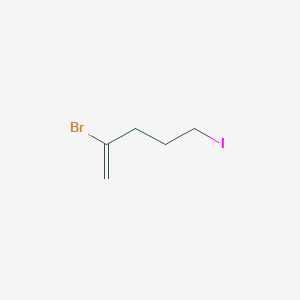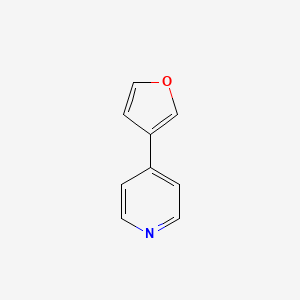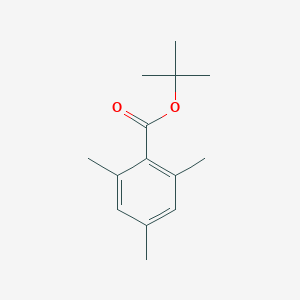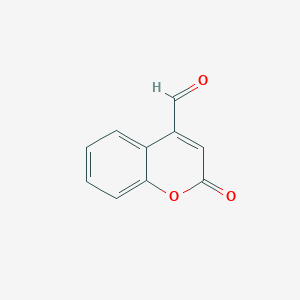
1-(2,2-difluoroethenyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethenyl)-4-nitrobenzene, or 2,2-difluoro-1-nitroethylbenzene, is a chemical compound with the molecular formula C7H5F2NO2. It is a colorless, crystalline solid with a melting point of 90-91 °C and a boiling point of 175-176 °C. It is a versatile synthetic intermediate and is used in the production of a variety of organic compounds. It has a wide range of applications in pharmaceuticals, agrochemicals, polymers, and dyes.
Mechanism of Action
2,2-Difluoro-1-nitroethylbenzene is a versatile synthetic intermediate and is used in the production of a variety of organic compounds. It acts as an electrophile in organic reactions, and its reactivity depends on its ability to form a stable carbocation. The nitro group is electron-withdrawing and increases the electrophilicity of the carbon atom, while the two fluorine atoms are electron-donating, which further increases its reactivity.
Biochemical and Physiological Effects
2,2-Difluoro-1-nitroethylbenzene is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic. It is not known to be an endocrine disruptor, and it is not known to have any effect on the reproductive system.
Advantages and Limitations for Lab Experiments
2,2-Difluoro-1-nitroethylbenzene has a number of advantages for use in laboratory experiments. It is a versatile synthetic intermediate and can be used to synthesize a variety of organic compounds. It is relatively inexpensive and readily available. It is also relatively stable and can be stored for long periods of time. However, it is highly flammable and must be handled with care. It is also toxic and must be handled with appropriate safety precautions.
Future Directions
2,2-Difluoro-1-nitroethylbenzene has a wide range of applications in organic synthesis and could be used to synthesize a variety of organic compounds. It could also be used as a starting material for the synthesis of fluorinated compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-sulfonate and 2,2-difluoro-1-nitroethylbenzene-3-sulfonate. Additionally, it could be used in the synthesis of organofluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-carboxylate, 2,2-difluoro-1-nitroethylbenzene-3-carboxylate, and 2,2-difluoro-1-nitroethylbenzene-4-carboxylate. Furthermore, it could be used in the synthesis of other nitro compounds, such as 2,2-difluoro-1-nitroethylbenzene-3-oxide and 2,2-difluoro-1-nitroethylbenzene-4-oxide. Finally, it could be used in the synthesis of other fluorinated compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-thiol and 2,2-difluoro-1-nitroethylbenzene-3-thiol.
Synthesis Methods
2,2-Difluoro-1-nitroethylbenzene is synthesized by the reaction of difluoromethane with nitrobenzene in the presence of a base. The reaction is carried out in a solvent such as toluene or ether at a temperature of 80-100 °C. The reaction is typically conducted in a stainless steel autoclave. The resulting product is then purified by distillation or recrystallization.
Scientific Research Applications
2,2-Difluoro-1-nitroethylbenzene is a useful synthetic intermediate for the preparation of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. It has also been used in the synthesis of organic fluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-sulfonate and 2,2-difluoro-1-nitroethylbenzene-3-sulfonate. It has also been used in the synthesis of a variety of organofluorine compounds, such as 2,2-difluoro-1-nitroethylbenzene-2-carboxylate, 2,2-difluoro-1-nitroethylbenzene-3-carboxylate, and 2,2-difluoro-1-nitroethylbenzene-4-carboxylate.
properties
IUPAC Name |
1-(2,2-difluoroethenyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSEJASKSZQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta,beta-Difluoro-4-nitrostyrene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)


![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)


![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)